molecular formula C5H10FNO B14774356 trans-4-(Fluoromethyl)pyrrolidin-3-ol

trans-4-(Fluoromethyl)pyrrolidin-3-ol

Cat. No.: B14774356
M. Wt: 119.14 g/mol
InChI Key: UHCSNYCGGADDBF-UHFFFAOYSA-N
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Description

trans-4-(Fluoromethyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and potential therapeutic applications .

Preparation Methods

The synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the decarboxylation of trans-4-hydroxy-proline in the presence of enone-promoted conditions. This reaction can be carried out in a flow system, which offers advantages such as scalability and efficiency . Industrial production methods may involve similar synthetic strategies but optimized for large-scale manufacturing.

Chemical Reactions Analysis

trans-4-(Fluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoromethyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

trans-4-(Fluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(Fluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to trans-4-(Fluoromethyl)pyrrolidin-3-ol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

4-(fluoromethyl)pyrrolidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2

InChI Key

UHCSNYCGGADDBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)CF

Origin of Product

United States

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